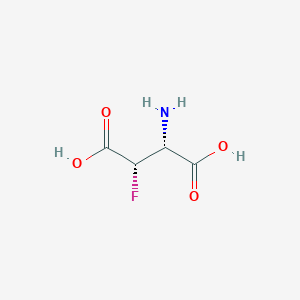

(2R,3S)-2-Amino-3-fluorobutanedioic acid

Description

(2R,3S)-2-Amino-3-fluorobutanedioic acid is a fluorinated non-proteinogenic amino acid characterized by a four-carbon backbone with an amino group at C2, a fluorine atom at C3, and two carboxylic acid groups at C1 and C4. Its IUPAC name reflects its stereochemistry, critical for interactions in chiral environments. Fluorine’s electronegativity and small atomic radius make this compound a valuable candidate for medicinal chemistry, particularly in enzyme inhibition or metabolic studies.

Properties

CAS No. |

106138-31-2 |

|---|---|

Molecular Formula |

C4H6FNO4 |

Molecular Weight |

151.09 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-fluorobutanedioic acid |

InChI |

InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 |

InChI Key |

WKTWOKOOUAZXQP-LWMBPPNESA-N |

SMILES |

C(C(C(=O)O)F)(C(=O)O)N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)F)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)N |

Synonyms |

L-Aspartic acid, 3-fluoro-, threo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

In contrast, trifluoromethyl groups (e.g., in ’s compound) confer greater steric hindrance and lipophilicity . Fluorophenyl derivatives () combine aromatic π-π interactions with fluorine’s electronegativity, enhancing target selectivity in drug design .

Backbone and Functional Group Modifications: Dicarboxylic acid groups (target compound) increase polarity and metal-binding capacity compared to monocarboxylic analogs ().

Stereochemical Considerations: The (2R,3S) configuration distinguishes the target compound from diastereomers like (2S,3S)- or (2R,3R)-forms, which may exhibit divergent biological activities. For example, highlights how syn- vs. anti-diaminobutanoic acids display varying enzyme-binding affinities .

Research Findings:

- Asymmetric Synthesis: details the use of chiral auxiliaries for synthesizing diaminobutanoic acids, a method adaptable to fluorinated analogs .

- Biological Activity: Fluorine’s role in improving metabolic stability is exemplified in ’s trifluoromethyl derivatives, which resist enzymatic degradation better than non-fluorinated counterparts .

- Steric and Electronic Effects: The target compound’s fluorine at C3 may mimic transition states in glutamate-processing enzymes, analogous to fluorinated β-amino acids in acting as protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.